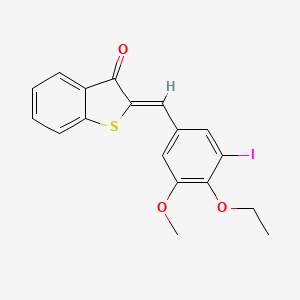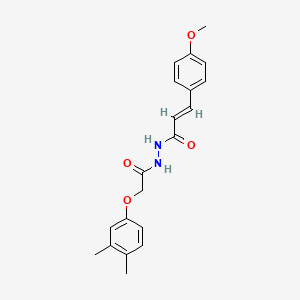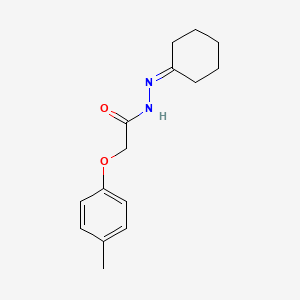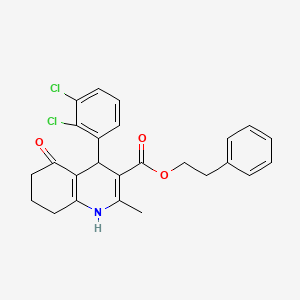![molecular formula C20H24N2O4 B11694204 N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11694204.png)
N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is a chemical compound with the molecular formula C19H22N2O3 It is known for its unique structure, which includes both methylphenoxy and propylphenoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(4-propylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反应分析
Types of Reactions: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved.
相似化合物的比较
- N’-(2-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- N’-(4-methylcyclohexylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Comparison: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific combination of methylphenoxy and propylphenoxy groups This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-3-6-16-9-11-17(12-10-16)25-13-19(23)21-22-20(24)14-26-18-8-5-4-7-15(18)2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
FPSWPGBIIROWNU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11694132.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11694146.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694154.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694167.png)
![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694190.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B11694199.png)

![(3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694216.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11694217.png)
![[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11694218.png)

